molecular formula C12H17N3O5 B1433317 (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1220039-67-7

(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1433317
CAS RN: 1220039-67-7
M. Wt: 283.28 g/mol
InChI Key: ARTMGGCAJBVCBE-UHFFFAOYSA-N
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Description

(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester (6-ENPCBA) is an organic compound that is widely used in scientific research. It is a common reagent in organic synthesis and has been used in a variety of lab experiments to study the mechanism of action of various molecules. 6-ENPCBA is a versatile compound that can be used to synthesize a range of compounds, including those with medicinal properties.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been used in synthetic chemistry for the preparation of various derivatives. For instance, synthetic and crystallographic studies were conducted on a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which involved characterizing its structure through elemental analysis, FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).

  • Molecular Interactions and Mechanisms : Research has also delved into the molecular interactions and mechanisms involving compounds similar to "(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester". For example, the conversion of 5-nitropyrimidine into pyridine derivatives using CH-active nitriles was explored, discussing plausible mechanisms and synthetic routes (Charushin & Plas, 2010).

  • Chemical Reactions and Pathways : The compound has been involved in studies focusing on specific chemical reactions and pathways. A study on diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, including similar carbamic acid tert-butyl esters, is an example of such research, contributing to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006).

  • Potential Applications in Drug Development : While explicitly excluding drug use and dosage, it is worth noting that related research has investigated the synthesis of compounds for potential anticancer applications, such as in the study of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

  • Thermal and Structural Analyses : The compound has also been the subject of thermal and structural analyses. For instance, research on singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, which are structurally related, revealed insights into the formation of 5-substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

properties

IUPAC Name

tert-butyl N-(6-ethoxy-3-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-5-19-9-7-6-8(15(17)18)10(13-9)14-11(16)20-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTMGGCAJBVCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189831
Record name 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220039-67-7
Record name 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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